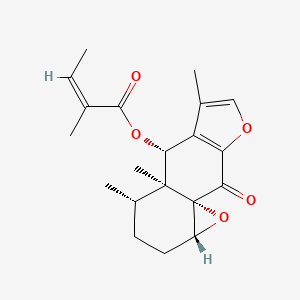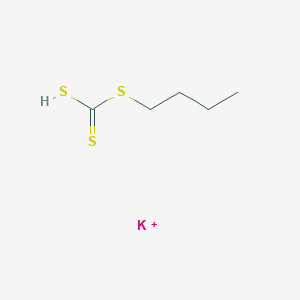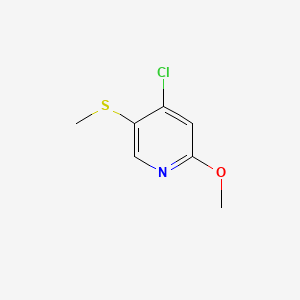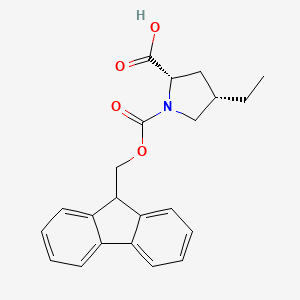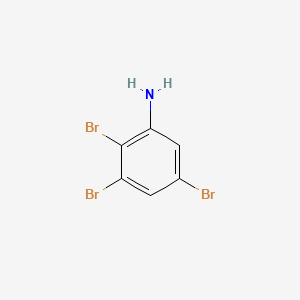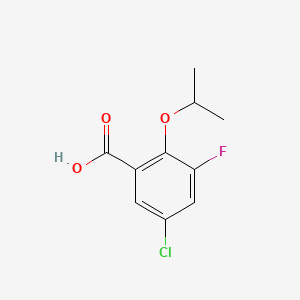
5-Chloro-3-fluoro-2-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and isopropoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Esterification: Formation of the isopropoxy group through esterification reactions.
Hydrolysis: Conversion of ester intermediates to the final carboxylic acid form.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Chemical Reactions Analysis
5-Chloro-3-fluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Esterification and Hydrolysis: The isopropoxy group can be modified through esterification or hydrolysis reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for esterification and hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3-fluoro-2-isopropoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-isopropoxybenzoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-3-fluoro-2-isopropoxybenzoic acid can be compared with other similar compounds, such as:
5-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Chloro-3-fluoro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
Molecular Formula |
C10H10ClFO3 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10ClFO3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
UXEDEBLVVKFJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
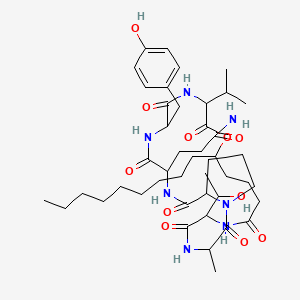
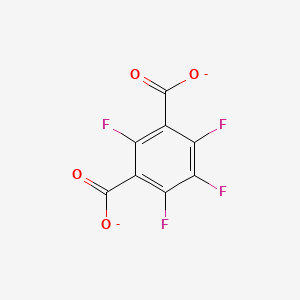

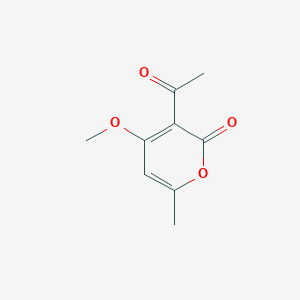
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
